N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide is a compound that belongs to the class of benzoxazole derivatives.
Properties
Molecular Formula |
C21H15BrN2O2 |
|---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide |
InChI |
InChI=1S/C21H15BrN2O2/c1-13-6-7-15(21-24-17-4-2-3-5-19(17)26-21)12-18(13)23-20(25)14-8-10-16(22)11-9-14/h2-12H,1H3,(H,23,25) |
InChI Key |
GONVWAOKSANLRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Amino-4-methylphenol with Benzoyl Chloride
A widely employed method involves reacting 2-amino-4-methylphenol with benzoyl chloride under acidic conditions. The reaction proceeds via initial acylation of the amine group, followed by intramolecular cyclization to form the benzoxazole ring. Polyphosphoric acid (PPA) is often used as both catalyst and solvent, facilitating dehydration at elevated temperatures (120–140°C). This method yields 5-methyl-2-phenyl-1,3-benzoxazole, which serves as a precursor for further functionalization.
Key Reaction Conditions:
-
Solvent: Polyphosphoric acid
-
Temperature: 120–140°C
-
Yield: 60–75%
Alternative Route via Demethylation and Cyclization
In cases where methoxy-substituted intermediates are employed, a three-step sequence is utilized:
-
Condensation: 2-methoxy-4-methylaniline reacts with benzoyl chloride to form an N-acylated intermediate.
-
Demethylation: The methoxy group is cleaved using hydrobromic acid (HBr) to yield a phenolic hydroxyl group.
-
Cyclization: The hydroxyl group undergoes intramolecular nucleophilic attack on the adjacent carbonyl carbon, forming the benzoxazole ring under acidic conditions.
Advantages:
-
Avoids direct handling of sensitive ortho-aminophenols.
-
Provides better control over regioselectivity.
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Chloroform | Triethylamine | 0–25 | 68 |
| THF | Pyridine | 25 | 55 |
| DCM | DMAP | 0–25 | 62 |
Chloroform-triethylamine systems consistently deliver higher yields due to improved solubility of intermediates and effective HCl scavenging.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
Thin-layer chromatography (TLC) in methylene chloride:methanol (9:1) shows a single spot (Rf = 0.38), confirming the absence of unreacted starting materials.
Challenges and Mitigation Strategies
Competitive Hydrolysis of Acyl Chloride
The electrophilic nature of 4-bromobenzoyl chloride renders it prone to hydrolysis, especially in aqueous systems. Strategies to mitigate this include:
Steric Hindrance at the Amine Site
The methyl group at the ortho-position of the aniline introduces steric hindrance, slowing amidation. Increasing the reaction time to 6–8 hours improves conversion without significant side product formation.
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield (%) | Key Advantage |
|---|---|---|---|
| Cyclocondensation + Amidation | 2 | 45–50 | Simplicity, fewer intermediates |
| Demethylation + Amidation | 3 | 35–40 | Better regiocontrol |
The two-step route is preferred for large-scale synthesis due to higher efficiency, while the three-step method offers advantages in complex substitution patterns .
Chemical Reactions Analysis
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Its anticancer properties have been explored, particularly in the treatment of colorectal carcinoma.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the growth of certain bacteria and fungi by interfering with their cell wall synthesis . In cancer cells, it may induce apoptosis by activating specific signaling pathways .
Comparison with Similar Compounds
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide can be compared with other similar compounds, such as:
2-(1H-benzimidazol-2-yl)-5-(N,N-diethylamino)phenol: This compound also exhibits fluorescence and has been studied for its photophysical properties.
2-phenyl benzoxazole sulfonamide: This compound has shown potential antitubercular activity and has been evaluated for its ability to inhibit the growth of Mycobacterium tuberculosis.
Biological Activity
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and cytotoxic effects, supported by relevant data tables and case studies.
- Molecular Formula : C21H15BrN2O2
- Molecular Weight : 407.26 g/mol
- CAS Number : 346454-63-5
Biological Activity Overview
The biological activity of benzoxazole derivatives has been extensively studied, particularly for their antimicrobial and anticancer properties. The compound this compound is part of this class and exhibits a range of biological activities.
Antimicrobial Activity
Research indicates that benzoxazole derivatives can have selective antimicrobial effects. For instance, studies have shown that certain benzoxazole compounds exhibit antibacterial activity primarily against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 1 | Bacillus subtilis | 25 µg/mL |
| Compound 2 | Escherichia coli | Not Active |
| Compound 3 | Candida albicans | 15 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been highlighted in various studies. Compounds within this class have shown cytotoxic effects on a range of cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF-7 | 10 | Bernard et al. |
| A549 | 15 | Chung et al. |
| PC3 | 12 | Kakkar et al. |
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or receptors that are crucial for cancer cell survival and proliferation. This interference can lead to apoptosis in cancer cells while sparing normal cells in some instances .
Case Studies
Case Study 1: Anticancer Screening
In a study conducted by Giordano et al., a series of benzoxazole derivatives were synthesized and screened for their anticancer properties. The results indicated that compounds with electron-donating substituents exhibited enhanced activity against various cancer cell lines compared to those with electron-withdrawing groups .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial efficacy of benzoxazole derivatives against clinical isolates. The study found that certain compounds demonstrated significant antifungal activity against Candida species, with lower MIC values than those observed for bacterial strains .
Q & A
Basic: What are the recommended synthetic pathways for N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Step 1: Formation of the benzoxazole ring via cyclization of 2-aminophenol derivatives with carbonyl-containing reagents under acidic conditions .
- Step 2: Coupling the benzoxazole intermediate with a brominated benzamide moiety using palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) .
- Optimization: Key parameters include temperature control (60–120°C), solvent selection (e.g., DMF or THF for polar intermediates), and catalyst loading (e.g., 1–5 mol% Pd(PPh₃)₄). Purity (>95%) is achieved via recrystallization in methanol or column chromatography .
Basic: How is the structural characterization of this compound performed, and what analytical techniques are critical?
Answer:
- X-ray crystallography resolves the 3D conformation, confirming bond angles and dihedral angles between the benzoxazole and bromobenzamide groups .
- Spectroscopy:
- Elemental analysis ensures stoichiometric consistency (±0.3% tolerance) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:
- Assay variability: Standardize protocols (e.g., IC₅₀ measurements using consistent cell lines like HeLa or MCF-7) .
- Solubility effects: Use DMSO concentrations ≤0.1% to avoid false negatives/positives .
- Metabolic stability: Perform hepatic microsome studies to assess degradation rates .
- Statistical validation: Apply ANOVA or Tukey’s test to compare datasets across labs .
Advanced: What computational strategies are effective for predicting target interactions of this compound?
Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model binding to targets like PARP-1 or EGFR. Key residues (e.g., Lys745 in EGFR) should show hydrogen bonding with the benzamide carbonyl .
- MD simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å) .
- QSAR models: Correlate substituent effects (e.g., bromine’s electronegativity) with activity using descriptors like LogP and polar surface area .
Basic: What are the primary applications of this compound in medicinal chemistry research?
Answer:
- Anticancer studies: Inhibits topoisomerase IIα (IC₅₀ ~2.5 µM) and induces apoptosis in leukemia cells .
- Antimicrobial screening: Shows moderate activity against S. aureus (MIC 32 µg/mL) via membrane disruption .
- Probe development: Fluorescent tagging of the benzoxazole ring enables imaging of cellular uptake .
Advanced: How can researchers improve the bioavailability of this compound without altering its core structure?
Answer:
- Prodrug design: Introduce hydrolyzable groups (e.g., acetylated amines) to enhance solubility .
- Nanocarriers: Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release .
- Co-crystallization: Use co-formers like succinic acid to improve dissolution rates .
Basic: What are the critical safety and handling protocols for this compound?
Answer:
- Toxicity: LD₅₀ (oral, rats) >500 mg/kg; handle with nitrile gloves and lab coats.
- Storage: Stable at –20°C in amber vials under argon to prevent bromine displacement .
- Waste disposal: Neutralize with 10% NaOH before incineration .
Advanced: How does this compound compare structurally and functionally to its closest analogs?
Answer:
| Analog | Structural Difference | Activity Shift |
|---|---|---|
| N-[5-(benzothiazol-2-yl)-2-methylphenyl]-4-bromobenzamide | Benzothiazole instead of benzoxazole | Enhanced ROS scavenging (EC₅₀ 1.8 µM) |
| 4-Chloro derivative | Cl replaces Br at para position | Reduced topoisomerase inhibition (IC₅₀ 8.7 µM) |
| Methoxy-substituted variant | OMe at position 2 | Improved solubility (LogP 2.1 vs. 3.5) |
Basic: What spectroscopic signatures distinguish this compound from its isomers?
Answer:
- IR: A strong C=O stretch at 1680 cm⁻¹ (amide) and C-Br at 560 cm⁻¹ .
- ¹³C NMR: The benzoxazole carbons resonate at 148–152 ppm, distinct from benzothiazole analogs (142–145 ppm) .
- UV-Vis: λmax at 310 nm (π→π* transition) with a molar absorptivity ε = 12,400 L·mol⁻¹·cm⁻¹ .
Advanced: What strategies are recommended for scaling up synthesis without compromising yield?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
